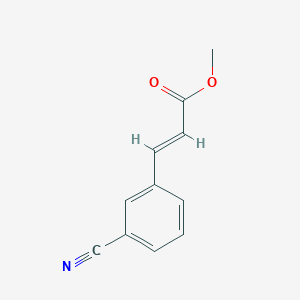

Methyl 3-(3-cyanophenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJYULBYGRTLPZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52116-81-1 | |

| Record name | 52116-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(3-cyanophenyl)acrylate

This guide provides a comprehensive overview of the synthetic routes to Methyl 3-(3-cyanophenyl)acrylate, a valuable building block in the development of novel pharmaceuticals and functional materials. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its synthesis, emphasizing replicable, self-validating protocols and the underlying chemical principles.

Introduction: The Significance of a Cyano-Functionalized Cinnamate

This compound belongs to the class of cinnamic acid esters, which are prevalent motifs in a wide array of biologically active compounds. The incorporation of a cyano group on the phenyl ring introduces unique electronic properties and potential for further chemical transformations, making it a desirable intermediate in medicinal chemistry. Cinnamic acid derivatives are known to exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The cyano moiety can act as a key pharmacophore or be a precursor to other functional groups, enhancing the molecular diversity of potential drug candidates.

This guide will explore three principal and robust synthetic strategies for the preparation of this compound: the Heck reaction, the Knoevenagel condensation, and the Horner-Wadsworth-Emmons reaction. Each method will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and insights into the selection of reagents and conditions.

Precursor Synthesis: Preparation of 3-Cyanobenzaldehyde

A common and crucial starting material for several synthetic routes to this compound is 3-cyanobenzaldehyde. A reliable method for its synthesis involves the oxidation of 3-methylbenzonitrile.[4] An alternative route involves the reaction of 3-dichloromethylbenzonitrile with morpholine followed by hydrolysis.[5]

Synthetic Strategy 1: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7] For the synthesis of this compound, this involves the coupling of a 3-halobenzonitrile (typically 3-iodobenzonitrile or 3-bromobenzonitrile) with methyl acrylate.

Rationale for Method Selection:

The Heck reaction is a highly versatile and functional-group-tolerant method for olefination. The use of a palladium catalyst allows for the reaction to proceed under relatively mild conditions. The choice of the halide on the benzonitrile (I, Br) and the specific palladium catalyst/ligand system can be optimized to achieve high yields.

Reaction Mechanism Workflow

Detailed Experimental Protocol: Heck Reaction

This protocol is based on a general procedure for the Heck reaction of aryl halides with acrylates and should be optimized for the specific substrates.[8]

Materials:

-

3-Iodobenzonitrile (1.0 equiv)

-

Methyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzonitrile, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Add anhydrous DMF via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl acrylate and triethylamine to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[9]

Synthetic Strategy 2: The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[10] For the synthesis of this compound, this involves the condensation of 3-cyanobenzaldehyde with a derivative of methyl acetate.

Rationale for Method Selection:

This method is often characterized by mild reaction conditions and the use of readily available starting materials. The choice of the active methylene compound and the base is crucial for the success of the reaction. While methyl acetate itself is not sufficiently acidic, a more activated derivative is required. However, for the purpose of this guide, a general procedure using a related active methylene compound, ethyl cyanoacetate, is provided as a representative example of this reaction type.[11]

Reaction Mechanism Workflow

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using a mild base.[10][11]

Materials:

-

3-Cyanobenzaldehyde (1.0 equiv)

-

Methyl acetoacetate (or a similar active methylene compound) (1.2 equiv)

-

Piperidine (0.1 equiv)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3-cyanobenzaldehyde and methyl acetoacetate in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[12]

Synthetic Strategy 3: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[4][13] It is a modification of the Wittig reaction and typically provides excellent stereoselectivity for the (E)-alkene.

Rationale for Method Selection:

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate reagents are generally more reactive than the corresponding phosphonium ylides, and the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[7] The reaction often proceeds with high (E)-selectivity, which is desirable for many applications.

Reaction Mechanism Workflow

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is based on a general procedure for the HWE reaction of aromatic aldehydes.

Materials:

-

Methyl (diethoxyphosphoryl)acetate (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Cyanobenzaldehyde (1.0 equiv)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl (diethoxyphosphoryl)acetate in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C.

-

Dissolve 3-cyanobenzaldehyde in anhydrous THF and add it dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield pure (E)-Methyl 3-(3-cyanophenyl)acrylate.[9][12]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 7.67 (d, J = 8.4 Hz, 2H), 7.66 (d, J = 16.1 Hz, 1H), 7.60 (d, J = 8.3 Hz, 2H), 6.51 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 166.6, 142.5, 138.8, 132.7, 128.5, 121.5, 118.4, 51.9 |

| Appearance | White to off-white solid |

Note: The provided NMR data is for (E)-Methyl 3-(4-cyanophenyl)acrylate and is expected to be very similar for the 3-cyano isomer, with slight variations in the aromatic region chemical shifts.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Advantages | Disadvantages |

| Heck Reaction | High functional group tolerance; good yields. | Requires a palladium catalyst which can be expensive; may require inert atmosphere. |

| Knoevenagel Condensation | Mild reaction conditions; often uses inexpensive catalysts. | May require an activated methylene compound; yields can be variable. |

| Horner-Wadsworth-Emmons Reaction | High (E)-stereoselectivity; easy purification due to water-soluble byproduct. | Requires stoichiometric amounts of a strong base; phosphonate reagent needs to be prepared. |

Conclusion

This guide has outlined three robust and reliable methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and required stereoselectivity. The Heck reaction offers a versatile approach with good functional group tolerance, while the Knoevenagel condensation provides a milder alternative. For high (E)-stereoselectivity and simplified purification, the Horner-Wadsworth-Emmons reaction is an excellent choice. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable intermediate for their drug discovery and materials science endeavors.

References

- WIPO Patent WO2018028859A1. (2018). Synthesis method of 3-cyanobenzaldehyde.

- Japanese Patent JP-H09227490-A. (1997). Production of 3-(or 4-)cyanobenzaldehyde.

-

MavMatrix. (n.d.). Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. Retrieved from [Link]

-

Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2021). MDPI. Retrieved from [Link]

-

Wikipedia. (2023). Heck reaction. Retrieved from [Link]

-

Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. Retrieved from [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

-

ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

-

CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]-Al-Majedy-Al-Amiery/f4f4f3c7344933a3038933b5c468a51351d3878b)

-

SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). PubMed Central. Retrieved from [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Scientific Research Publishing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

-

ResearchGate. (2023). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: Synthesis, characterization and determination of monomer reactivity ratios. Retrieved from [Link]

-

The Chemical Educator. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Retrieved from [Link]

-

Sci-Hub. (n.d.). Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation. Retrieved from [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]

-

PubMed. (2021). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl Acrylate | CAS 96-33-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Novel Methyl Acrylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of methyl cyanoacrylate.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 4. researchgate.net [researchgate.net]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. article.sapub.org [article.sapub.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. bhu.ac.in [bhu.ac.in]

- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 13. Expeditious Horner-WadsworthEmmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions [chemeducator.org]

An In-depth Technical Guide to Methyl 3-(3-cyanophenyl)acrylate: Synthesis, Properties, and Applications for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-cyanophenyl)acrylate is a substituted cinnamic acid ester of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive acrylate moiety and the electronically distinct cyano-substituted phenyl ring, makes it a versatile scaffold for the synthesis of more complex molecules and a candidate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on practical insights for the laboratory and drug development professional.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₉NO₂, possesses a molecular weight of 187.19 g/mol . The presence of the electron-withdrawing cyano group on the phenyl ring significantly influences the electronic properties of the molecule, affecting its reactivity and potential biological interactions. While comprehensive experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogs and general chemical principles.

| Property | Value | Source/Method |

| CAS Number | 52116-81-1 | Chemical Supplier Data |

| Molecular Formula | C₁₁H₉NO₂ | Chemical Supplier Data |

| Molecular Weight | 187.19 g/mol | Calculated |

| Melting Point | Est. 120-130 °C | Inferred from (E)-Methyl 3-(4-cyanophenyl)acrylate (122-125 °C)[1] |

| Boiling Point | > 250 °C (decomposes) | Estimated |

| Solubility | Soluble in DMSO, DMF, acetone, ethyl acetate; sparingly soluble in methanol, ethanol; insoluble in water. | General chemical principles |

| Appearance | White to off-white crystalline solid | Expected |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and reliable methods are the Heck reaction and the Wittig reaction.

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[2] For the synthesis of this compound, this would involve the reaction of 3-bromobenzonitrile with methyl acrylate.

Reaction Scheme:

Caption: Heck reaction for the synthesis of this compound.

Experimental Protocol (Adapted from a general Heck reaction procedure): [3]

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., PPh₃, 0.04 eq.).

-

Solvent and Reagents: Add anhydrous solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, Et₃N, 2.0 eq.).

-

Addition of Alkene: Add methyl acrylate (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides an alternative and highly stereoselective route to alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] In this case, 3-cyanobenzaldehyde is reacted with methyl (triphenylphosphoranylidene)acetate.

Reaction Scheme:

Caption: Wittig reaction for the synthesis of this compound.

Experimental Protocol (Adapted from a general Wittig reaction procedure): [5]

-

Ylide Generation (if not commercially available): The ylide, methyl (triphenylphosphoranylidene)acetate, is commercially available and stable.

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Addition of Ylide: Add methyl (triphenylphosphoranylidene)acetate (1.1 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Spectroscopic Characterization

| Technique | Predicted Chemical Shifts / Wavenumbers | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.5 (m, 4H), 7.6 (d, J ≈ 16 Hz, 1H), 6.5 (d, J ≈ 16 Hz, 1H), 3.8 (s, 3H) | Aromatic protons, vinylic protons (trans coupling), methyl ester protons |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166 (C=O), 143 (vinylic CH), 135-129 (aromatic C), 120 (vinylic CH), 118 (CN), 112 (aromatic C-CN), 52 (OCH₃) | Carbonyl, vinylic, aromatic, nitrile, and methyl carbons |

| FT-IR (KBr) | ~2230 cm⁻¹ (strong), ~1720 cm⁻¹ (strong), ~1640 cm⁻¹ (medium), ~980 cm⁻¹ (strong) | C≡N stretch, C=O stretch (ester), C=C stretch (alkene), trans C-H bend |

| Mass Spec. (EI) | m/z 187 (M⁺), 156 ([M-OCH₃]⁺), 128 ([M-COOCH₃]⁺) | Molecular ion and characteristic fragments |

Reactivity and Potential for Further Functionalization

This compound contains several reactive sites that can be exploited for further chemical transformations:

-

The Acrylate System: The double bond is susceptible to a variety of addition reactions, including Michael additions, halogenation, and dihydroxylation. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

-

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano and acrylate groups will direct incoming electrophiles to the meta positions relative to these groups.

Applications in Drug Development and Materials Science

While specific applications of this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules and functional materials.

Potential as a Pharmacophore

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The presence of the cyano group can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.[5] The acrylate moiety can act as a Michael acceptor, enabling covalent modification of target proteins, a strategy employed in the design of certain enzyme inhibitors.

Building Block in Medicinal Chemistry

Due to its multiple functional groups, this compound can serve as a versatile starting material for the synthesis of more complex drug candidates. The acrylate portion can be used to introduce a three-carbon chain, while the cyano-substituted phenyl ring can be further functionalized to explore structure-activity relationships.

Monomer for Advanced Polymers

Acrylate monomers are fundamental building blocks for a wide array of polymers. The incorporation of the cyanophenyl group into a polymer backbone can impart unique properties such as increased thermal stability and altered optical or electronic characteristics. Such polymers could find applications in specialty plastics, coatings, and electronic materials.[8]

Safety and Handling

This compound is classified as a hazardous substance. Based on GHS hazard statements, it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through standard organic transformations, and its rich functionality allows for a wide range of subsequent chemical modifications. As research into novel therapeutics and advanced materials continues, this and related substituted cinnamic acid esters are likely to play an increasingly important role as key building blocks and bioactive scaffolds.

References

-

Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: Synthesis, characterization and determination of monomer reactivity ratios. (2015). ResearchGate. [Link]

-

Supplementary Material - CoII immobilized on aminated Fe3O4@Boehmite nanoparticles. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2021). MDPI. [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education. [Link]

-

SYNTHESIS OF CINNAMIC ACID ESTERS. (2019). Austin Peay State University ASPIRE. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). PMC. [Link]

- Process for the manufacture of methyl cyanoacrylate.

-

Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... ResearchGate. [Link]

-

Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. ResearchGate. [Link]

- Method for synthesizing cyanoacrylate.

-

Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. (2017). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI. [Link]

-

A Novel Design of Methyl Methacrylate Synthesis Process with Low CO2 Emission. AIDIC. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. The Royal Society of Chemistry. [Link]

-

Continuous synthesis of cinnamate ester using membrane reactor in a solvent-free system. (2023). The Annals of the University Dunarea de Jos of Galati. Fascicle VI - Food Technology. [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalyst. Biblio. [Link]

-

Supplementary Information. J. Mex. Chem. Soc.. [Link]

-

A Solvent Free Wittig Reaction. University of Colorado Boulder. [Link]

-

Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. (2010). SciSpace. [Link]

-

SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. (2006). Synthesis. [Link]

-

The Power of Wittig Reagents: Exploring Methyl (triphenylphosphoranylidene)acetate in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of methyl 3-methoxyacrylate.

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. [Link]

-

Green Process For Preparation Of Methyl Acrylate. (2013). Globe Thesis. [Link]

- METHACRYLATE-BASED ADHESIVE COMPOSITIONS.

-

Solvent Free Wittig Reactions. University of California, Irvine. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Catalysis for the synthesis of methacrylic acid and methyl methacrylate. (2018). PubMed. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate. PubChem. [Link]

-

4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. (2022). MDPI. [Link]

-

Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Methyl 3-(3-cyanophenyl)acrylate for Advanced Drug Development

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds with predictable and tunable reactivity is paramount. Methyl 3-(3-cyanophenyl)acrylate emerges as a compound of significant interest, offering a unique combination of electronic and steric properties. Its structure, featuring an electron-deficient aromatic ring and a reactive α,β-unsaturated ester, positions it as a versatile building block for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the reactivity of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource to harness its full potential. We will delve into its synthesis, explore its key reactions with mechanistic insights, and discuss its applications in the rational design of novel therapeutics.

Synthesis and Characterization: Building the Foundation

The efficient synthesis of this compound is crucial for its utilization in research and development. Several robust synthetic strategies can be employed, with the Heck and Wittig reactions being among the most reliable.

Palladium-Catalyzed Heck Reaction

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the palladium-catalyzed coupling of an aryl halide, specifically 3-bromobenzonitrile, with methyl acrylate.[1]

Reaction Scheme:

Causality Behind Experimental Choices: The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is critical for efficient catalytic turnover. The base is required to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product. The reaction conditions are typically mild and tolerate a wide range of functional groups, making it a versatile method.[2]

Experimental Protocol: Heck Reaction Synthesis of (E)-Methyl 3-(3-cyanophenyl)acrylate

-

Reagents and Setup: To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.

-

Reaction Execution: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-Methyl 3-(3-cyanophenyl)acrylate.

Wittig Reaction

The Wittig reaction offers an alternative and highly stereoselective route to the desired (E)-isomer of this compound. This method involves the reaction of an aldehyde, 3-cyanobenzaldehyde, with a phosphorus ylide.[3]

Reaction Scheme:

Causality Behind Experimental Choices: The use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, favors the formation of the thermodynamically more stable (E)-isomer. The reaction is typically carried out in an aprotic solvent and proceeds readily at room temperature or with gentle heating.

Experimental Protocol: Wittig Reaction Synthesis of (E)-Methyl 3-(3-cyanophenyl)acrylate

-

Reagents and Setup: In a round-bottom flask, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous dichloromethane.

-

Reaction Execution: Add a solution of 3-cyanobenzaldehyde (1.0 eq) in dichloromethane dropwise to the ylide solution at room temperature. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product is then triturated with a non-polar solvent like diethyl ether to precipitate the triphenylphosphine oxide byproduct. The filtrate is concentrated and the resulting residue is purified by column chromatography as described in the Heck reaction protocol.

Spectroscopic Characterization

| Spectroscopic Data for (E)-Methyl 3-(4-cyanophenyl)acrylate [4] | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.71 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 16.0 Hz, 1H), 7.58 (d, J = 8.4 Hz, 2H), 6.50 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 166.4, 142.3, 138.4, 132.6, 128.5, 122.0, 118.3, 112.0, 52.1 |

| Mass Spectrum (m/z) | 187 (M⁺) |

Interpretation for the 3-cyano Isomer: For this compound, one would expect a more complex aromatic region in the ¹H NMR spectrum due to the loss of symmetry. The vinyl protons should exhibit a large coupling constant (~16 Hz) characteristic of a trans-alkene. In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons will be altered by the meta-position of the cyano group. The nitrile and ester carbonyl carbons will appear at their characteristic chemical shifts. The molecular ion peak in the mass spectrum should be identical to the 4-cyano isomer at m/z 187.

The Core Reactivity: A Trifecta of Functionality

The reactivity of this compound is governed by the interplay of three key functional groups: the α,β-unsaturated ester, the aromatic nitrile, and the ester moiety. The electron-withdrawing nature of both the ester and the 3-cyanophenyl group renders the β-carbon of the acrylate highly electrophilic and susceptible to nucleophilic attack.

Michael Addition: A Gateway to Functionalized Propan-3-oates

The conjugate addition of nucleophiles, known as the Michael reaction, is a cornerstone of this molecule's reactivity.[5][6] A wide range of nucleophiles, including amines, thiols, and carbanions, can readily add to the electron-deficient double bond.[7]

General Reaction Scheme:

Mechanistic Insight: The reaction is typically catalyzed by a base, which either generates the nucleophile or activates the Michael acceptor. The electron-withdrawing cyano group in the meta position enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack.

Experimental Protocol: Michael Addition of an Amine

-

Reagents and Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as methanol or acetonitrile.

-

Reaction Execution: The reaction can often proceed at room temperature. For less reactive amines, microwave irradiation can significantly reduce reaction times and improve yields.[7] Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diels-Alder Reaction: Constructing Cyclohexene Scaffolds

As an electron-deficient alkene, this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[8][9] This provides a powerful tool for the stereoselective synthesis of complex cyclohexene derivatives.

General Reaction Scheme:

Causality Behind Experimental Choices: The reactivity in a Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. The electron-withdrawing groups on this compound lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. Lewis acid catalysis can further enhance the reactivity by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the dienophile.[8]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

-

Reagents and Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and a suitable Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) in a dry, non-coordinating solvent like dichloromethane at a low temperature (e.g., -78 °C).

-

Reaction Execution: Add the diene (1.2 eq) dropwise to the cooled solution. Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Polymerization: From Monomer to Macromolecule

The acrylate functionality of this compound allows it to undergo polymerization through both radical and anionic mechanisms, leading to polymers with unique properties conferred by the cyanophenyl side chains.

Free radical polymerization can be initiated using thermal or photochemical initiators.[10] The resulting polymer will have a polydisperse molecular weight distribution. The incorporation of the cyanophenyl group can influence the polymer's thermal stability and refractive index.[10]

General Reaction Scheme:

Experimental Protocol: Radical Solution Polymerization

-

Reagents and Setup: In a polymerization tube, dissolve this compound and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like toluene or 1,4-dioxane.

-

Reaction Execution: Degas the solution by several freeze-pump-thaw cycles. Seal the tube and heat it in a thermostated bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C).

-

Work-up and Purification: After the desired polymerization time, cool the tube and open it. Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol. The polymer is then collected by filtration, washed, and dried under vacuum.

Anionic polymerization, initiated by strong nucleophiles such as organolithium reagents, can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[11] This "living" nature of anionic polymerization allows for the synthesis of block copolymers.

General Reaction Scheme:

Experimental Protocol: Anionic Polymerization

-

Reagents and Setup: All glassware must be rigorously dried, and the reaction must be conducted under a high vacuum or a very pure inert atmosphere. The solvent (e.g., THF) and monomer must be purified to remove any protic impurities.

-

Reaction Execution: Cool the purified solvent to a low temperature (e.g., -78 °C). Add the initiator (e.g., n-butyllithium) to the solvent, followed by the slow addition of the purified monomer. A color change often indicates the formation of the living polymer chains.

-

Termination and Purification: After the monomer is consumed, the polymerization is terminated by the addition of a protic agent like methanol. The polymer is then precipitated, collected, and dried as described for radical polymerization.

Applications in Drug Development: A Strategic Advantage

The unique reactivity profile of this compound makes it a valuable tool in the synthesis of biologically active molecules.

As a Michael Acceptor in Covalent Inhibitors

The ability of the acrylate moiety to act as a Michael acceptor is of particular interest in the design of covalent inhibitors. These inhibitors can form a stable covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein, leading to irreversible inhibition and potentially enhanced potency and duration of action. The cyanophenyl group can be strategically employed to modulate the electronic properties of the Michael acceptor and to engage in specific interactions with the target protein.

Precursor for Bioactive Scaffolds

The various reactions of this compound provide access to a wide array of molecular scaffolds that are relevant in drug discovery. For instance, the Michael addition products can be precursors to β-amino acids or other functionalized molecules. The cyclohexene rings formed through Diels-Alder reactions are common motifs in natural products and pharmaceuticals.

Monomer for Functional Polymers in Drug Delivery

Polymers and copolymers derived from this compound can be designed for various applications in drug delivery. The properties of these polymers, such as their solubility, degradability, and drug-loading capacity, can be tuned by copolymerization with other monomers.[10] The cyanophenyl group can also serve as a handle for further functionalization of the polymer.

Safety and Handling

Conclusion: A Call for Further Exploration

This compound represents a molecule with significant untapped potential in the realm of drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive building block for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its core reactivity, grounded in established chemical principles and supported by relevant literature. It is our hope that this technical resource will inspire further investigation into the applications of this promising compound, ultimately contributing to the advancement of novel therapeutic agents.

References

-

Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: Synthesis, characterization and determination of monomer reactivity ratios. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2022). MDPI. Retrieved from [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). National Institutes of Health. Retrieved from [Link]

-

Supplementary Information for "General procedure for synthesis of Cyano acrylate derivatives". (2023). Sociedad Química de México. Retrieved from [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules. Retrieved from [Link]

-

Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. (2014). Royal Society of Chemistry. Retrieved from [Link]

-

Supplementary Material for "nanocatalyst for Suzuki–Miyaura and Heck–Mizoroki cross‐coupling reactions in green media". (2017). The Royal Society of Chemistry. Retrieved from [Link]

-

Reaction scheme for the Michael addition of methyl acrylate (MA) or... (n.d.). ResearchGate. Retrieved from [Link]

-

Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. (2019). PubMed. Retrieved from [Link]

-

BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. (2022). ResearchGate. Retrieved from [Link]

-

Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. (2018). ACS Publications. Retrieved from [Link]

-

Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

-

Optimization of Substituted Cinnamic Acyl Sulfonamide Derivatives as Tubulin Polymerization Inhibitors With Anticancer Activity. (2018). PubMed. Retrieved from [Link]

-

3-(Biphenyl)acrylates by One Pot Suzuki Cross Coupling—Wittig Olefination Reactions. (2020). Sciforum. Retrieved from [Link]

-

Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic. (n.d.). ACS Publications. Retrieved from [Link]

-

Cross-reactions of multifunctional methacrylates and acrylates. (2020). ResearchGate. Retrieved from [Link]

-

Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. (2004). PubMed. Retrieved from [Link]

-

Truxinates and truxillates. (2025). Polymer Chemistry. Retrieved from [Link]

-

Polymer Chemistry: Understanding Anionic Polymerization. (2024). YouTube. Retrieved from [Link]

-

Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. (2021). SpringerLink. Retrieved from [Link]

-

BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. (2022). NSF Public Access Repository. Retrieved from [Link]

-

Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. (2020). PubMed. Retrieved from [Link]

-

Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. (n.d.). DSpace@MIT. Retrieved from [Link]

-

Methyl methacrylate. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Michael acceptor molecules in natural products and their mechanism of action. (2022). Frontiers in Pharmacology. Retrieved from [Link]

-

Acrylic Co-Polymer Resin Safety Data Sheet. (n.d.). AMT Composites. Retrieved from [Link]

-

Acrylates in the Dental Office – Hazards and Hand Protection. (2012). Hourglass International, Inc.. Retrieved from [Link]

-

Diels–Alder reactions of myrcene using intensified continuous-flow reactors. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. (2018). MDPI. Retrieved from [Link]

-

methyl acrylate. (n.d.). MassBank. Retrieved from [Link]

-

1H‐ and 13C‐NMR spectroscopy of (meth)acrylate (co)polymers. (1991). Sci-Hub. Retrieved from [Link]

-

1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers. (1987). Semantic Scholar. Retrieved from [Link]

-

Heck Reaction—State of the Art. (2018). MDPI. Retrieved from [Link]

-

THE EFFECT OF METHYL METHACRYLATE ON THE PROPERTIES OF SYNTHESIZED ACRYLATE EMULSIONS. (2021). ResearchGate. Retrieved from [Link]

-

How to prevent second addition of Acrylate Compound to Primary Amines?. (2018). ResearchGate. Retrieved from [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. Retrieved from [Link]

-

Heck reaction. (n.d.). Taylor & Francis. Retrieved from [Link]

Visualizations

Caption: Synthetic routes to this compound.

Caption: Core reactivity of this compound.

Caption: Mechanism of the Michael Addition reaction.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. rsc.org [rsc.org]

- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]

- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

An In-depth Technical Guide to the Synthesis and Applications of Methyl 3-(3-cyanophenyl)acrylate Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of methyl 3-(3-cyanophenyl)acrylate and its derivatives. This class of molecules, characterized by a cyanophenyl group attached to a methyl acrylate backbone, holds significant promise in the fields of medicinal chemistry and materials science. This document details robust synthetic methodologies, including the Heck, Wittig, and Horner-Wadsworth-Emmons reactions, offering step-by-step protocols derived from established chemical principles. Furthermore, it explores the prospective applications of these compounds as kinase inhibitors in drug development and as components in organic light-emitting diodes (OLEDs), supported by an analysis of their structure-property relationships. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing both a theoretical framework and practical insights into this versatile class of chemical entities.

Introduction: The Significance of the Cyanophenyl Acrylate Scaffold

The this compound scaffold is a fascinating molecular architecture that combines the reactivity of an α,β-unsaturated ester with the unique electronic properties of a benzonitrile moiety. The acrylate portion serves as a versatile Michael acceptor and a dienophile, enabling a wide range of chemical transformations. The cyano group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the aromatic ring and the conjugated system, thereby modulating the molecule's reactivity and photophysical properties.

This unique combination of functional groups makes this compound derivatives attractive candidates for two primary fields of advanced research:

-

Medicinal Chemistry: The cinnamic acid framework, to which these acrylates are related, is a well-known pharmacophore found in numerous biologically active compounds. The α,β-unsaturated carbonyl system can act as a Michael acceptor, enabling covalent interactions with biological targets, a mechanism exploited in the design of various enzyme inhibitors. Cinnamic acid derivatives have shown potential as inhibitors of oncogenic protein kinases.[1][2]

-

Materials Science: The extended π-conjugation and the presence of a polar cyano group suggest potential applications in organic electronics. Cyano-substituted styrenic and phenyl derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs), particularly as emitters or components of the emissive layer.[3] The electronic properties of these molecules can be fine-tuned by modifying the substitution pattern on the phenyl ring.

This guide will now delve into the practical aspects of synthesizing and utilizing these promising compounds.

Synthetic Strategies for this compound

Several classical organic reactions can be employed for the efficient synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The following sections provide detailed protocols for three of the most reliable and versatile methods: the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[4][5] This reaction is particularly well-suited for the synthesis of this compound by coupling a halo-substituted benzonitrile with methyl acrylate.

Causality of Experimental Choices:

-

Starting Materials: 3-Iodobenzonitrile is chosen as the aryl halide due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle compared to C-Br or C-Cl bonds. Methyl acrylate is the readily available alkene component.

-

Catalyst: A palladium(II) acetate/triphenylphosphine system is a commonly used and effective catalyst for Heck reactions. The phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.

-

Base: A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrohalic acid generated during the reaction and regenerate the active catalyst.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Experimental Protocol: Heck Reaction

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzonitrile (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Then, add methyl acrylate (1.5 eq.) and triethylamine (2.0 eq.) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation: Representative Heck Reaction Parameters

| Parameter | Value |

| Aryl Halide | 3-Iodobenzonitrile |

| Alkene | Methyl Acrylate |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | PPh₃ (4 mol%) |

| Base | Triethylamine |

| Solvent | DMF |

| Temperature | 100 °C |

| Typical Yield | 70-90% |

Visualization: Heck Reaction Mechanism

Sources

- 1. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

The Versatile Synthon: A Technical Guide to Methyl 3-(3-cyanophenyl)acrylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

Methyl 3-(3-cyanophenyl)acrylate is a substituted cinnamate ester that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing an electrophilic α,β-unsaturated ester, a cyano group, and an aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights for its effective utilization in the synthesis of complex molecular architectures, particularly within the realm of pharmaceutical development.

The strategic placement of the cyano group at the meta position of the phenyl ring influences the electronic properties of the acrylate system, rendering it a versatile substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into the practical aspects of its synthesis and its subsequent use as a key intermediate.

Synthesis of this compound: A Practical Approach

The efficient construction of the this compound scaffold is paramount for its widespread application. Among the various olefination strategies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a reliable and stereoselective method for its preparation.[1] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward purification of products due to the water-soluble nature of the phosphate byproduct.[2]

A general and effective protocol for the synthesis of this compound involves the reaction of 3-cyanobenzaldehyde with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate or the anion of methyl diethylphosphonoacetate. The HWE approach, utilizing methyl diethylphosphonoacetate, typically provides the thermodynamically more stable (E)-isomer with high selectivity.[3]

Horner-Wadsworth-Emmons (HWE) Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

Methyl diethylphosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

-

Anhydrous Tetrahydrofuran (THF)

-

3-Cyanobenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Add anhydrous THF to create a slurry. Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of methyl diethylphosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred slurry.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate anion.

-

Olefination: Cool the reaction mixture back to 0 °C. Add a solution of 3-cyanobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for its use in subsequent synthetic steps. The following data, based on spectroscopic information for the closely related (E)-Methyl 3-(4-cyanophenyl)acrylate, can be used as a reference for the characterization of the 3-cyano isomer.[4]

Table 1: Spectroscopic Data

| Spectroscopic Technique | Expected Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.50 (m, 4H, Ar-H), 7.68 (d, J = 16.0 Hz, 1H, Ar-CH=), 6.52 (d, J = 16.0 Hz, 1H, =CH-CO₂Me), 3.82 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5 (C=O), 142.8 (Ar-CH=), 138.5 (Ar-C), 132.5 (Ar-CH), 130.2 (Ar-CH), 128.5 (Ar-C), 120.0 (=CH-CO₂Me), 118.2 (CN), 113.0 (Ar-C-CN), 52.1 (OCH₃) |

| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1720 (C=O stretch, ester), ~1640 (C=C stretch, alkene), ~1600, 1490 (C=C stretch, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z 188.06 [M+H]⁺, 210.04 [M+Na]⁺ for C₁₁H₉NO₂ |

Applications in Organic Synthesis: A Gateway to Complex Molecules

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules, including those with significant biological activity. Its functional handles allow for a range of transformations.

Heck Coupling Reactions

The acrylate moiety of this compound can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides/triflates. This reaction allows for the further functionalization of the alkene, leading to the synthesis of more complex stilbene and diarylalkene derivatives.[5]

Caption: Heck coupling reaction involving this compound.

Michael Addition Reactions

The electron-deficient nature of the α,β-unsaturated ester system makes this compound an excellent Michael acceptor. It can react with a wide range of nucleophiles, including amines, thiols, and carbanions, to form 1,4-adducts. This reaction is a powerful tool for the construction of new carbon-carbon and carbon-heteroatom bonds.

Use as a Precursor in Drug Development

While direct, documented use of this compound as a starting material for currently marketed drugs like Apixaban or Rivaroxaban is not explicitly detailed in the readily available literature, its structural motifs are highly relevant to intermediates in their synthesis. For instance, the synthesis of pyrazole-containing anticoagulants often involves precursors with similar functionalities. The cyanophenyl group can be a precursor to an amidine or other nitrogen-containing heterocycles, while the acrylate moiety can be transformed into various side chains. The potential for this compound to serve as a key intermediate in the synthesis of such pharmaceuticals remains an area of active interest in process chemistry and drug discovery.

Conclusion: A Synthon of Strategic Importance

This compound is a readily accessible and highly versatile building block in organic synthesis. Its synthesis via the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route to this important intermediate. The presence of multiple reactive sites allows for its participation in a wide array of synthetic transformations, making it a valuable tool for the construction of complex molecular architectures. For researchers and professionals in drug development, understanding the synthesis and reactivity of this compound opens up new avenues for the efficient design and synthesis of novel therapeutic agents.

References

-

Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

-

Cheung, L. L. W., Lin, R. J., McIntee, J. W., & Dicks, A. P. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator, 10(4), 300-302. [Link]

-

CDN. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

-

ResearchGate. Heck reaction between bromobenzene (PhBr) and methyl acrylate in the.... [Link]

-

ResearchGate. Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

-

MDPI. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

- Google Patents.

-

PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

-

ResearchGate. Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: Synthesis, characterization and determination of monomer reactivity ratios | Request PDF. [Link]

- Google Patents.

-

ProQuest. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

-

Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]

-

ResearchGate. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]

-

Web Pages. Synthesis of an Alkene via the Wittig Reaction. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

-

ResearchGate. Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3.. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

ResearchGate. Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,.... [Link]

-

ResearchGate. The Heck reaction of methyl acrylate with haloarenes. [Link]

-

Supplementary Information. [Link]

Sources

Methyl 3-(3-cyanophenyl)acrylate: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Abstract

Methyl 3-(3-cyanophenyl)acrylate is a small molecule with significant, yet largely unexplored, therapeutic potential. Its chemical architecture, featuring a Michael acceptor and a cyanophenyl group, suggests a dual-capacity for modulating key cellular pathways implicated in oxidative stress and oncogenesis. This technical guide synthesizes the available biochemical knowledge to build a predictive framework for its biological activity. We will delve into its hypothesized roles as both a potent activator of the Nrf2 antioxidant response pathway and an inhibitor of the STAT3 signaling cascade. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing a detailed examination of its potential mechanisms of action, step-by-step protocols for its biological evaluation, and a forward-looking perspective on its application in drug discovery.

Introduction: Unveiling a Molecule of Interest

This compound (CAS 52116-81-1) is a cinnamate derivative characterized by a methyl ester, an acrylate functional group, and a cyanophenyl moiety.[1] While direct biological studies on this specific molecule are limited, its structural components are well-represented in a variety of biologically active compounds. The acrylate group, an α,β-unsaturated carbonyl, is a known Michael acceptor, capable of reacting with nucleophilic entities such as the cysteine residues in proteins.[2] This reactivity is a hallmark of many activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Concurrently, the cyanophenyl group is a structural motif found in various inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer progression.[4] This guide will, therefore, focus on the compelling hypothesis that this compound functions as a dual modulator of these two critical signaling pathways.

Predicted Mechanism of Action I: Nrf2 Pathway Activation

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as those containing a Michael acceptor, can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, liberating Nrf2 and allowing its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[5]

Given the presence of the acrylate group, we predict that this compound acts as an Nrf2 activator via the canonical Keap1-dependent mechanism.

Caption: Predicted Nrf2 activation by this compound.

Predicted Mechanism of Action II: STAT3 Pathway Inhibition

The STAT3 protein is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis.[6] Its constitutive activation is a common feature in many human cancers. The canonical activation of STAT3 involves its phosphorylation by upstream kinases, leading to dimerization, nuclear translocation, and DNA binding.[7] Small molecules containing cyanopyridine and related motifs have been shown to inhibit the STAT3 pathway.[4]

We hypothesize that this compound may interfere with the STAT3 signaling cascade, potentially by inhibiting STAT3 phosphorylation or dimerization.

Caption: Hypothesized inhibition of the STAT3 pathway.

Experimental Evaluation: Protocols and Methodologies

A systematic evaluation of this compound's biological activity is essential. The following protocols provide a framework for this investigation.

Cytotoxicity Assessment: MTT Assay

Prior to assessing its specific biological activities, it is crucial to determine the cytotoxic profile of this compound to establish appropriate working concentrations.

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium and treat the cells for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Nrf2 Activation: Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.

Protocol:

-

Cell Transfection: Co-transfect ARE-luciferase reporter and a control plasmid (e.g., Renilla luciferase) into a suitable cell line (e.g., HEK293T).

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.

STAT3 Inhibition: ELISA-based DNA Binding Assay

This assay measures the ability of activated STAT3 in nuclear extracts to bind to its consensus DNA sequence.

Protocol:

-

Cell Treatment and Nuclear Extraction: Treat cells with a STAT3 activator (e.g., IL-6) in the presence or absence of this compound. Prepare nuclear extracts from the treated cells.

-

STAT3-DNA Binding: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site. Incubate to allow for STAT3 binding.

-

Primary Antibody Incubation: Add a primary antibody specific for STAT3 to each well.

-